Dipropargyl sulfide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dipropargyl sulfide can be synthesized through various methods, including the reaction of propargyl bromide with sodium sulfide in an aprotic solvent such as dimethylformamide. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance reaction rates and selectivity .

Analyse Des Réactions Chimiques

Oxidation Reactions

Dipropargyl sulfide undergoes oxidation to form sulfoxides and sulfones, depending on the oxidizing agent and conditions.

Key Findings :

-

Sulfoxide Formation : Controlled oxidation with H₂O₂ preserves the propargyl groups while introducing an oxygen atom to sulfur .

-

Sulfone Synthesis : Stronger oxidants like m-CPBA fully oxidize sulfur to the sulfone stage, enhancing electrophilicity for downstream reactions .

Reduction Reactions

Reductive cleavage of the sulfur-propargyl bond produces thiols or thioethers.

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Propargyl thiol | Requires inert atmosphere | |

| NaBH₄/CuI | Methanol, 25°C | Diallyl sulfide | Stereoselective reduction |

Mechanistic Insight :

-

LiAlH₄ reduces the sulfur center directly, yielding propargyl thiol .

-

NaBH₄ with CuI catalyzes a tandem reduction-isomerization, forming diallyl sulfide via intermediate allenyl species .

Substitution Reactions

The propargyl groups participate in nucleophilic substitutions, enabling modular functionalization.

Propargyl Sulfonium Salt Formation

Reaction with alkyl halides generates sulfonium salts, which isomerize to allenic intermediates under basic conditions :

textThis compound + R-X → [R-S⁺(C≡C-CH₂)₂]X⁻ [NaOAc] → Allenic sulfonium salt

Applications :

-

These salts react with imides (e.g., phthalimide) in N-addition reactions to form N-vinylimides (yields: 60–95%) .

Nucleophilic Attack

Nucleophiles displace propargyl groups in SN2-like mechanisms:

| Nucleophile | Product | Catalyst | Reference |

|---|---|---|---|

| Amines | Propargylamine derivatives | None | |

| Thiols | Unsymmetric sulfides | Phase-transfer |

Example :

-

Reaction with benzenethiol under phase-transfer conditions (KOH, 18-crown-6) yields mixed sulfides .

Thermolysis

Vacuum thermolysis at 750–850°C cleaves C-S bonds, producing thiopropynal (HC≡C-SH) and acetylene :

Applications :

-

Thiopropynal serves as a precursor to sulfur-containing polymers.

Radical Polymerization

Under UV initiation, this compound undergoes cyclopolymerization to form poly(dipropargyl sulfoxide), a thermally stable polymer :

Biochemical Pathways

Although primarily a synthetic target, this compound acts as a hydrogen sulfide (H₂S) donor in biological systems. Enzymatic conversion by cystathionine γ-lyase (CSE) releases H₂S, modulating vascular tone and oxidative stress .

Comparative Reactivity

| Reaction Type | This compound | Diallyl Sulfide |

|---|---|---|

| Oxidation | Forms sulfones | Forms sulfoxides |

| Reduction | Yields thiols | Yields thioethers |

| Thermal Stability | Decomposes >700°C | Stable up to 300°C |

Applications De Recherche Scientifique

Organic Synthesis

Dipropargyl sulfide serves as a valuable synthon in organic chemistry due to its unique reactivity profile. The compound is particularly notable for its role in the generation of reactive intermediates through C-S bond cleavage.

Key Applications:

- Synthesis of Thiopropynal: One significant application involves the vacuum thermolysis of this compound, which selectively leads to the synthesis of thiopropynal, an unstable compound useful in further reactions. The thermolysis is typically conducted at temperatures between 750-850 °C under low pressure (10^-3 Torr) .

- Formation of Sulfenylcarbanions: The compound can also be used to generate sulfenylcarbanions, which are valuable intermediates in various organic transformations .

Material Science

This compound has been explored for its polymerization properties, notably in the preparation of poly(dipropargyl sulfoxide). This polymer exhibits unique properties that make it suitable for applications in coatings and advanced materials.

Polymerization Studies:

- The polymerization of dipropargyl sulfoxide has been studied extensively, revealing insights into its cyclopolymerization behavior and the resulting material properties .

Case Studies and Experimental Findings

Several studies have documented the practical applications of this compound in laboratory settings.

Therapeutic Potential

Emerging research suggests that compounds related to this compound may have therapeutic implications, particularly as hydrogen sulfide donors. These compounds are being studied for their potential roles in treating various conditions, including cardiovascular diseases and neurodegenerative disorders.

Mechanisms of Action:

Mécanisme D'action

The mechanism of action of dipropargyl sulfide involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions enable it to interact with various molecular targets, including enzymes and cellular components. The propargyl groups facilitate the formation of covalent bonds with nucleophiles, while the sulfur atom can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparaison Avec Des Composés Similaires

Diallyl sulfide: Another sulfur-containing compound with similar reactivity but different applications, primarily in food and medicinal chemistry.

Propargyl alcohol: Shares the propargyl group but lacks the sulfur atom, leading to different reactivity and applications.

Thiophene derivatives: Contain sulfur and are used in similar applications but have a different structural framework.

Uniqueness: Dipropargyl sulfide’s unique combination of propargyl groups and a sulfur atom makes it particularly versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields such as chemistry, biology, medicine, and industry highlight its significance .

Activité Biologique

Dipropargyl sulfide (DPS) is an organosulfur compound with significant biological activity, particularly in the context of hydrogen sulfide (H2S) generation and its implications in various physiological processes. This article explores the biological activity of DPS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

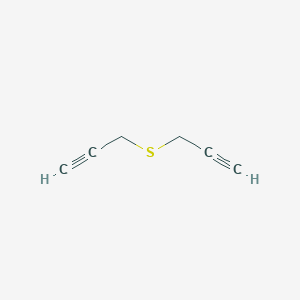

Chemical Structure and Properties

This compound is characterized by its chemical formula and can be represented structurally as follows:

This compound is known for its ability to release H2S in biological systems, which plays a crucial role in various cellular functions.

Hydrogen Sulfide Generation

DPS acts as a precursor for H2S production. The enzymatic conversion of DPS into H2S involves several key enzymes, including cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS). These enzymes facilitate the release of H2S from sulfur-containing compounds, impacting various signaling pathways within cells:

- Regulation of Vascular Tone : H2S is known to induce vasodilation and regulate blood pressure by modulating nitric oxide pathways.

- Antioxidant Effects : H2S has been shown to exert protective effects against oxidative stress by enhancing the activity of antioxidant enzymes.

Cardiovascular Effects

Research indicates that H2S plays a protective role in cardiovascular health. It has been linked to:

- Protection Against Ischemia-Reperfusion Injury : Studies demonstrate that H2S can mitigate damage during ischemic events by reducing inflammation and apoptosis in cardiac tissues .

- Regulation of Blood Pressure : H2S helps maintain vascular homeostasis, influencing blood flow and reducing hypertension .

Neuroprotective Properties

DPS has demonstrated potential neuroprotective effects through H2S-mediated mechanisms:

- Inhibition of Neuroinflammation : H2S can inhibit pro-inflammatory cytokines in neurodegenerative conditions, suggesting a therapeutic avenue for diseases like Alzheimer's .

- Promotion of Neuronal Survival : Experimental models show that H2S can enhance neuronal survival under oxidative stress conditions .

Case Studies

- Yeast Growth Enhancement : A study utilized S-propargyl-cysteine (a derivative of DPS) to investigate its effects on yeast growth. The results indicated that yeast cells could catabolize S-propargyl-cysteine to produce H2S, which significantly enhanced their growth rates by upregulating sulfur-amino-acid biosynthesis pathways .

- Cardiovascular Health : Clinical studies have highlighted the role of H2S in protecting against cardiovascular diseases. Patients with lower bioavailability of H2S exhibited higher risks for conditions such as heart failure and arrhythmias, underscoring the importance of maintaining adequate levels of this gasotransmitter for heart health .

Data Summary

Propriétés

IUPAC Name |

3-prop-2-ynylsulfanylprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c1-3-5-7-6-4-2/h1-2H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTMJJIPRSWBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333835 | |

| Record name | Dipropargyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13702-09-5 | |

| Record name | 3,3′-Thiobis[1-propyne] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13702-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropargyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.